3-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octane
CAS No.:
Cat. No.: VC17705049
Molecular Formula: C12H17NS
Molecular Weight: 207.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17NS |
|---|---|
| Molecular Weight | 207.34 g/mol |
| IUPAC Name | 3-(thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane |
| Standard InChI | InChI=1S/C12H17NS/c1-2-12(14-5-1)8-9-6-10-3-4-11(7-9)13-10/h1-2,5,9-11,13H,3-4,6-8H2 |
| Standard InChI Key | SPLPOSZWOMOICE-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2CC(CC1N2)CC3=CC=CS3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Basic Properties
3-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octane possesses the molecular formula C₁₂H₁₇NS and a molecular weight of 207.34 g/mol . The core structure comprises an 8-azabicyclo[3.2.1]octane system—a bridged bicyclic scaffold featuring a nitrogen atom at the 8-position—substituted at the 3-position by a thiophen-2-ylmethyl group (Table 1).
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1706441-17-9 |
| Molecular Formula | C₁₂H₁₇NS |
| Molecular Weight (g/mol) | 207.34 |
| Density | Not reported |
| Boiling/Melting Points | Not reported |
The absence of experimental physicochemical data (e.g., solubility, logP) in available literature highlights gaps in characterization .
Stereochemical and Conformational Analysis
The bicyclo[3.2.1]octane system imposes significant conformational restraint, with the nitrogen atom occupying a bridgehead position. Quantum mechanical modeling of analogous 8-azabicyclo[3.2.1]octanes reveals two primary conformers differing in the orientation of the N-substituent relative to the bridge . The thiophen-2-ylmethyl group introduces additional steric and electronic considerations:
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Steric effects: The methylene linker permits rotational freedom, allowing the thiophene ring to adopt orientations minimizing van der Waals clashes with the bicyclic core.
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Electronic effects: The electron-rich thiophene may engage in non-covalent interactions (e.g., π-stacking, dipole-dipole) with biological targets .
Synthetic Methodologies and Derivative Design
Proposed Synthetic Routes
While no explicit synthesis of 3-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octane is documented, patent US20050004163A1 outlines general strategies for 3-substituted-8-azabicyclo[3.2.1]octanes :
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Bicyclic core construction: Mannich-like cyclization of tropane precursors or reductive amination of diketones.
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Substituent introduction: Alkylation at the 3-position using thiophen-2-ylmethyl halides or Mitsunobu reactions with thiophenemethanol.
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Purification: Chromatographic separation to isolate the desired stereoisomer, if applicable.
Structural Analogues and SAR Trends
Modification of the 3-position substituent profoundly influences bioactivity in related compounds:
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Diarylmethylene derivatives: Exhibit nanomolar affinity for δ-opioid and μ-opioid receptors, with >100-fold selectivity over κ-opioid subtypes .
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Thiophene vs. phenyl: Replacement of aryl groups with thiophene alters electronic distribution and may enhance metabolic stability due to reduced oxidative susceptibility .
Recent Advances and Future Directions
Fragment-Based Drug Discovery
High-throughput screening (HTS) platforms, such as crystallographic fragment screening described for FAD-dependent oxidoreductases , could identify 3-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octane as a lead compound. Key parameters for HTS inclusion:
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Molecular weight: 207.34 g/mol falls within the "fragment-like" range (<300 Da).
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Structural complexity: Bridged bicyclic systems enhance target selectivity versus flat aromatics .
Unmet Characterization Needs
Critical knowledge gaps requiring resolution:
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ADMET profiling: Plasma protein binding, CYP450 inhibition potential, and BBB permeability.
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Target deconvolution: Proteome-wide affinity studies to identify off-target interactions.
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